N-(3-(Allyl(benzyl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[benzyl(prop-2-enyl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20(14-16-8-5-4-6-9-16)18-11-7-10-17(13-18)19-15(2)21/h3-11,13H,1,12,14H2,2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRPZHSIXQJDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CC=C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701089 | |
| Record name | N-{3-[Benzyl(prop-2-en-1-yl)amino]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115763-95-6 | |
| Record name | N-{3-[Benzyl(prop-2-en-1-yl)amino]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyl(benzyl)amino)phenyl)acetamide typically involves the reaction of 3-nitroacetophenone with allylbenzylamine under reductive conditions. The nitro group is first reduced to an amine, which then reacts with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, followed by acetic anhydride in the presence of a base for the acetamide formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Allyl(benzyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-(Allyl(benzyl)amino)phenyl)acetamide. For instance, research into iodoquinazoline derivatives, which share structural similarities, demonstrated promising anticancer activities. These compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Iodoquinazoline Derivatives
- Synthesis : The derivatives were synthesized through a series of reactions involving allyl bromide and benzyl derivatives.
- Evaluation : The anticancer activity was assessed using MTT assays and flow cytometry to analyze cell cycle progression and apoptosis.
- Results : Certain derivatives exhibited IC50 values in the low micromolar range against prostate cancer cell lines, indicating significant cytotoxic effects .
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored through the synthesis of related phenylacetamide derivatives. These compounds were designed to target voltage-sensitive sodium channels, which play a crucial role in seizure activity.
Case Study: Phenylacetamide Derivatives
- Synthesis : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides were synthesized.
- Evaluation : The anticonvulsant activity was tested using the maximal electroshock (MES) test and other seizure models in rodents.
- Results : Several compounds demonstrated significant protective effects against seizures, with some showing activity in models resistant to conventional treatments .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit key enzymes involved in the progression of neurodegenerative conditions.
Case Study: Inhibition of BACE Enzyme
- Mechanism : The compound is hypothesized to inhibit β-site amyloid precursor protein cleaving enzyme (BACE), which is critical in the formation of amyloid plaques associated with Alzheimer's disease.
- Evaluation : In vitro assays demonstrated that certain derivatives could significantly reduce BACE activity.
- Results : These findings suggest a potential therapeutic role for this class of compounds in preventing cognitive decline associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(3-(Allyl(benzyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-Benzyl-N-(furan-2-ylmethyl)acetamide ()
- Structure: Replaces the allyl(benzyl)amino group with a benzyl and furan-methyl group.
- Synthesis : Achieved via acylation of N-benzyl-1-(furan-2-yl)methanamine using acetic anhydride, yielding ≥93% under optimized conditions .
N-(3-Acetyl-2-thienyl)acetamide Derivatives ()
- Structure : Features a thiophene ring with acetyl and acetamide substituents.
- Synthesis : Prepared in one step from 3-acetylthiophen-2-amine and acetyl halogenides.
- Comparison : Thiophene’s electron-rich nature and smaller ring size may enhance π-stacking interactions, contrasting with the phenyl group’s stability. Spectroscopic data (e.g., ¹H NMR, IR) for these compounds highlight distinct shifts due to sulfur’s electronegativity .
N-(3-Nitrophenyl)acetamide ()
- Structure : Substituted with a nitro group at the 3-position of the phenyl ring.
- Properties: The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to the allyl(benzyl)amino group. This compound’s thermal stability and reactivity in electrophilic substitution reactions would differ significantly .
Cytotoxic Acetamides ()
- Examples : N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide () and (E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)allyl)phenyl)acetamide ().
- Bioactivity: These compounds exhibit moderate to significant cytotoxicity, attributed to indole or methoxyphenyl groups. The allyl(benzyl)amino group in the target compound may confer similar bioactivity but requires empirical validation .
Paracetamol Analogs ()
- Examples : N-(3-chloro-4-hydroxyphenyl)acetamide () and N-(4-hydroxyphenyl)acetamide (paracetamol, ).
- Comparison: Hydroxyl groups enhance hydrogen-bonding capacity and analgesic properties.
Spectroscopic Characterization ()
- NMR Trends : In N-(3-acetyl-2-thienyl)acetamide (), the thiophene ring causes deshielding of adjacent protons (δ 7.2–7.5 ppm). For N-(3-chlorophenyl)acetamide (), chlorine’s inductive effect shifts acetamide carbonyl signals to ~168 ppm in ¹³C NMR. These trends suggest the target compound’s NMR would reflect benzyl/allyl substituent effects .
Data Table: Key Properties of Selected Acetamides
Biological Activity
N-(3-(Allyl(benzyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features an allyl group attached to a benzylamine moiety, which is further linked to an acetamide group. This unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, potentially inhibiting cell proliferation and exhibiting anticancer effects. For instance, it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antibiotics . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds, revealing promising results. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. These studies often assess the compounds' ability to induce apoptosis or inhibit cell migration and invasion .
Case Study: Anticancer Evaluation
In a notable case study, derivatives of this compound were tested against MDA-MB-231 breast cancer cells. The results demonstrated that certain analogs induced apoptosis and significantly reduced cell viability, suggesting that modifications to the structure could enhance anticancer efficacy .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. How might the allyl-benzylamino group influence pharmacokinetic properties in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
